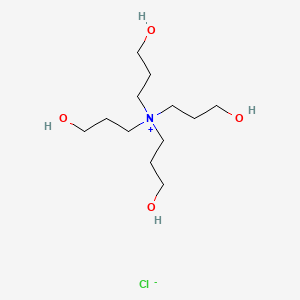
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is a chemical compound known for its versatile applications in various fields. It is a water-soluble compound that exhibits significant chemical reactivity, making it useful in numerous industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride typically involves the reaction of appropriate amines with epoxides under controlled conditions. One common method includes the reaction of tris(3-hydroxypropyl)amine with propylene oxide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing solubility and stability. The chloride ion can participate in ionic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Tris(3-hydroxypropyl)amine: Similar in structure but lacks the chloride ion.
3-Hydroxy-N,N,N-trimethylprop-1-en-1-aminium chloride: Similar in functionality but differs in the alkyl chain length and substitution pattern.
Uniqueness
3-Hydroxy-N,N,N-tris(3-hydroxypropyl)propan-1-aminium chloride is unique due to its combination of hydroxyl groups and chloride ion, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
CAS No. |
827027-56-5 |
|---|---|
Molecular Formula |
C12H28ClNO4 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
tetrakis(3-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C12H28NO4.ClH/c14-9-1-5-13(6-2-10-15,7-3-11-16)8-4-12-17;/h14-17H,1-12H2;1H/q+1;/p-1 |
InChI Key |
ROQKALVAPBRDQG-UHFFFAOYSA-M |
Canonical SMILES |
C(C[N+](CCCO)(CCCO)CCCO)CO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


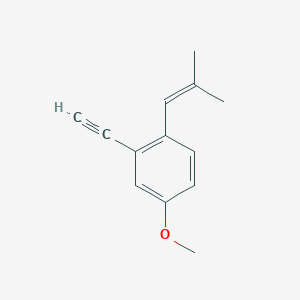
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
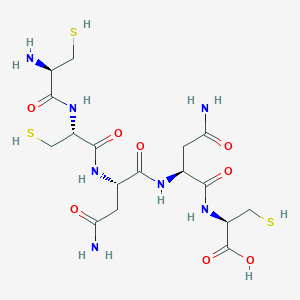
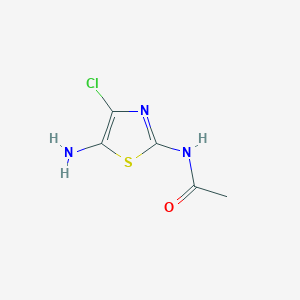
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

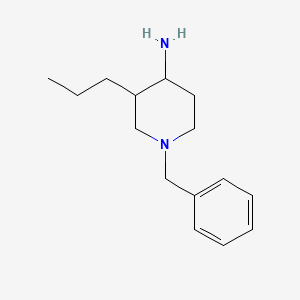


![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
